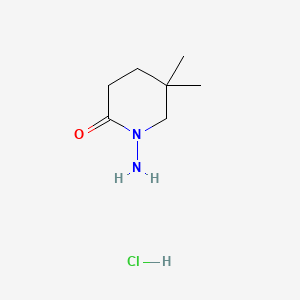
1-Amino-5,5-dimethylpiperidin-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-5,5-dimethylpiperidin-2-one hydrochloride is a chemical compound with intriguing properties that make it valuable for various applications. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of an amino group and a ketone group on the piperidine ring.
Métodos De Preparación
The synthesis of 1-Amino-5,5-dimethylpiperidin-2-one hydrochloride can be achieved through several routes. One common method involves the cyclization of amino alcohols with diols, catalyzed by a Cp*Ir complex. This method provides good to excellent yields of the desired cyclic amine . Another approach involves the chlorination of amino alcohols using thionyl chloride (SOCl2), followed by cyclization to form the piperidine ring . Industrial production methods may involve continuous flow reactions or microwave irradiation to enhance efficiency and yield .
Análisis De Reacciones Químicas
1-Amino-5,5-dimethylpiperidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
Aplicaciones Científicas De Investigación
1-Amino-5,5-dimethylpiperidin-2-one hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a key building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in catalysis and as an intermediate in the production of various chemicals.
Mecanismo De Acción
The mechanism of action of 1-Amino-5,5-dimethylpiperidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its unique structure allows it to bind to specific sites on enzymes or receptors, thereby altering their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Amino-5,5-dimethylpiperidin-2-one hydrochloride can be compared with other similar compounds, such as:
5-Amino-1,5-dimethylpiperidin-2-one dihydrochloride: This compound has a similar structure but differs in its hydrochloride form.
3-Aminopiperidin-2-one: Another piperidine derivative with different substitution patterns.
1,1-Dioxidotetrahydro-2H-thiopyran-4-ylamine: A sulfur-containing analog with distinct chemical properties
Propiedades
Fórmula molecular |
C7H15ClN2O |
|---|---|
Peso molecular |
178.66 g/mol |
Nombre IUPAC |
1-amino-5,5-dimethylpiperidin-2-one;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-7(2)4-3-6(10)9(8)5-7;/h3-5,8H2,1-2H3;1H |
Clave InChI |
ONDPBSNJHYZJQW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(=O)N(C1)N)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















